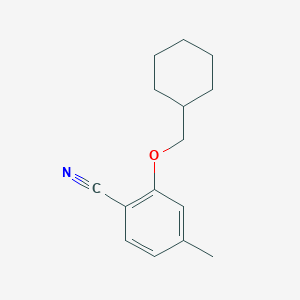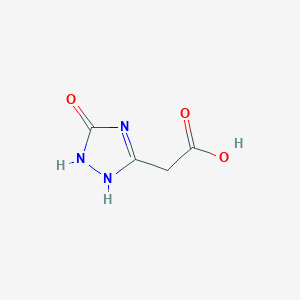
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine: is a heterocyclic organic compound It features a pyridine ring substituted with a bromine atom at the 5-position, a nitro group at the 3-position, and a tetrahydro-2H-pyran-4-ylmethoxy group at the 2-position
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine typically involves multi-step organic reactions. One common approach is:
Nitration: Starting with 5-bromo-2-hydroxypyridine, the compound undergoes nitration using nitric acid and sulfuric acid to introduce the nitro group at the 3-position.
Protection: The hydroxyl group is then protected by converting it into a tetrahydro-2H-pyran-4-ylmethoxy group using tetrahydropyran and an acid catalyst.
Substitution: Finally, the protected intermediate is subjected to bromination to introduce the bromine atom at the 5-position.
Industrial Production Methods: Industrial production of this compound may involve similar steps but optimized for large-scale synthesis. This includes using continuous flow reactors for nitration and bromination steps to ensure consistent quality and yield.
Análisis De Reacciones Químicas
Types of Reactions:
Oxidation: The nitro group can be reduced to an amino group using reducing agents like stannous chloride.
Substitution: The bromine atom can be substituted with various nucleophiles in a nucleophilic aromatic substitution reaction.
Protection/Deprotection: The tetrahydro-2H-pyran-4-ylmethoxy group can be removed under acidic conditions to regenerate the hydroxyl group.
Common Reagents and Conditions:
Reducing Agents: Stannous chloride for reduction of the nitro group.
Nucleophiles: Sodium methoxide or other nucleophiles for substitution reactions.
Acid Catalysts: Hydrochloric acid for deprotection of the tetrahydro-2H-pyran-4-ylmethoxy group.
Major Products:
Amino Derivatives: From the reduction of the nitro group.
Substituted Pyridines: From nucleophilic substitution reactions.
Aplicaciones Científicas De Investigación
Chemistry: : This compound is used as an intermediate in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.
Medicine: : Research is ongoing into its use as a building block for drugs targeting specific biological pathways.
Industry: : It is used in the development of materials with specific electronic properties, such as organic semiconductors.
Mecanismo De Acción
The mechanism of action of 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine depends on its application. In medicinal chemistry, it may act by binding to specific enzymes or receptors, thereby modulating their activity. The nitro group can participate in redox reactions, while the bromine atom and tetrahydro-2H-pyran-4-ylmethoxy group can influence the compound’s binding affinity and specificity.
Comparación Con Compuestos Similares
5-Bromo-2-hydroxy-3-nitropyridine: Similar structure but lacks the tetrahydro-2H-pyran-4-ylmethoxy group.
5-Bromo-3-nitro-2-methoxypyridine: Similar but with a methoxy group instead of the tetrahydro-2H-pyran-4-ylmethoxy group.
Uniqueness: The presence of the tetrahydro-2H-pyran-4-ylmethoxy group in 5-Bromo-3-nitro-2-((tetrahydro-2H-pyran-4-yl)methoxy)pyridine provides unique steric and electronic properties, making it distinct from other similar compounds. This can result in different reactivity and binding characteristics, which are valuable in the design of specific inhibitors or materials.
Propiedades
IUPAC Name |
5-bromo-3-nitro-2-(oxan-4-ylmethoxy)pyridine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13BrN2O4/c12-9-5-10(14(15)16)11(13-6-9)18-7-8-1-3-17-4-2-8/h5-6,8H,1-4,7H2 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNMFXXFYLIZHLS-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COCCC1COC2=C(C=C(C=N2)Br)[N+](=O)[O-] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13BrN2O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.14 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![[3-(3-fluorophenyl)-1H-1,2,4-triazol-5-yl]methanamine](/img/structure/B7869473.png)

![1-[3-(Trifluoromethoxy)phenyl]guanidine](/img/structure/B7869502.png)





